(S)-2-Aminohept-6-enoic acid
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Description
(S)-2-Aminohept-6-enoic acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.186. The purity is usually 95%.
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Scientific Research Applications
Biosynthesis and Analogous Compounds
Fowden & Mazelis (1971) investigated the biosynthesis of 2-amino-4-methylhex-4-enoic acid, a structurally similar compound to (S)-2-Aminohept-6-enoic acid, in Aesculus californica. Their study focused on isoleucine as an effective precursor in this biosynthesis, discussing alternative biosynthetic mechanisms (Fowden & Mazelis, 1971).
Synthesis and Application in Peptide Design
Chattopadhyay et al. (2017) detailed a new synthesis method for 2-aminosuberic acid from aspartic acid, which involved the use of (S)-2-aminohept-6-enoate ester as a building block. This study highlighted the application of this compound in the design and synthesis of biologically relevant peptides (Chattopadhyay, Sil, & Mukherjee, 2017).
Enzymatic Synthesis Studies
Macritchie, Silcock, & Willis (1997) conducted research on the enantioselective synthesis of unsaturated α-hydroxy acids, including (S)-2-hydroxyhept-6-enoic acid, which shares structural similarities with this compound. Their study used enzyme-catalyzed processes, demonstrating the potential for enzymatic methods in synthesizing related compounds (Macritchie, Silcock, & Willis, 1997).
Inhibitor Studies in Medicinal Chemistry
Silverman, Invergo, & Mathew (1986) synthesized (S,E)-4-Amino-5-fluoropent-2-enoic acid, which is structurally related to this compound, and investigated its role as a mechanism-based inactivator of gamma-aminobutyric acid aminotransferase. This study is significant for understanding the potential medicinal applications of similar compounds (Silverman, Invergo, & Mathew, 1986).
Antibacterial Applications
Banday, Mattoo, & Rauf (2010) explored the synthesis of various 2-amino- and 2-alkenyl-1,3,4-oxadiazoles derived from acids structurally analogous to this compound. These compounds exhibited notable antibacterial activity, suggesting potential pharmaceutical applications (Banday, Mattoo, & Rauf, 2010).
Stereochemistry in Synthesis
Parpart et al. (2018) reported on the enantioselective synthesis of (S,E)-2-Amino-5-arylpent-4-enoic acids using Ni-(S)-BPB as a chiral auxiliary. This study is relevant for understanding the stereochemistry involved in synthesizing compounds related to this compound (Parpart, Mardiyan, Ehlers, Petrosyan, Mkrtchyan, Saghyan, & Langer, 2018).
Properties
IUPAC Name |
(2S)-2-aminohept-6-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOVDVSHGOKTNT-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654074 |
Source
|
Record name | (2S)-2-Aminohept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166734-64-1 |
Source
|
Record name | (2S)-2-Aminohept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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